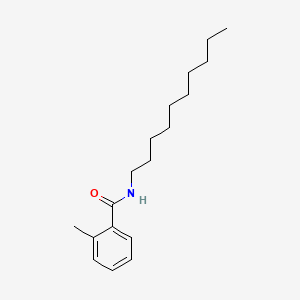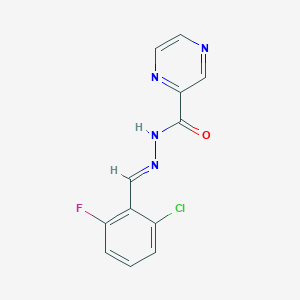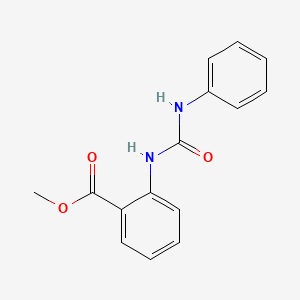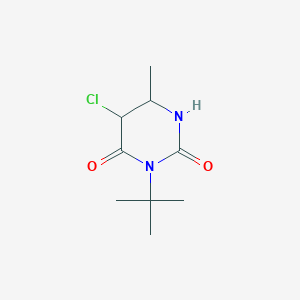
N-Decyl-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-Decil-2-metilbenzamida es un compuesto orgánico con la fórmula molecular C18H29NO. Es un derivado de la benzamida, donde el núcleo de la benzamida está sustituido por un grupo decilo en el átomo de nitrógeno y un grupo metilo en la segunda posición del anillo de benceno. Este compuesto es conocido por sus aplicaciones en diversos campos, incluyendo la química, la biología y la industria.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La N-Decil-2-metilbenzamida se puede sintetizar mediante la condensación directa de ácido 2-metilbenzoico y decilamina. La reacción típicamente involucra el uso de un agente deshidratante como cloruro de tionilo o tricloruro de fósforo para activar el grupo ácido carboxílico, seguido de la adición de decilamina para formar el enlace amida. La reacción se lleva a cabo generalmente en condiciones de reflujo para garantizar la conversión completa de los reactivos.
Métodos de Producción Industrial
En un entorno industrial, la síntesis de N-Decil-2-metilbenzamida se puede ampliar utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de las condiciones de reacción, como la temperatura y la presión, lo que lleva a mayores rendimientos y pureza del producto final. El uso de catalizadores, como los ácidos de Lewis, puede mejorar aún más la eficiencia de la reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
La N-Decil-2-metilbenzamida experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo amida en un grupo amina.
Sustitución: Las reacciones de sustitución electrofílica aromática pueden ocurrir en el anillo de benceno, lo que lleva a la formación de diversos derivados sustituidos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) se utilizan típicamente.
Sustitución: Reactivos como halógenos (por ejemplo, cloro, bromo) y agentes nitrantes (por ejemplo, ácido nítrico) se utilizan en condiciones ácidas o básicas.
Productos Principales Formados
Oxidación: Formación de derivados del ácido 2-metilbenzoico.
Reducción: Formación de N-decil-2-metilbencilamina.
Sustitución: Formación de derivados de benzamida halogenados o nitrados.
Aplicaciones Científicas De Investigación
La N-Decil-2-metilbenzamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por su potencial como repelente de insectos debido a su similitud estructural con la N,N-dietil-meta-toluamida (DEET).
Medicina: Se explora por sus posibles propiedades terapéuticas, incluyendo efectos antimicrobianos y antiinflamatorios.
Industria: Se utiliza en la formulación de productos químicos y materiales especiales, como tensioactivos y lubricantes.
Mecanismo De Acción
El mecanismo de acción de la N-Decil-2-metilbenzamida involucra su interacción con dianas moleculares específicas. Por ejemplo, como repelente de insectos, se cree que interfiere con los receptores olfativos de los insectos, enmascarando así la presencia de humanos o animales. El compuesto también puede interactuar con las membranas celulares, alterando su permeabilidad y afectando los procesos celulares.
Comparación Con Compuestos Similares
Compuestos Similares
N,N-Dietil-3-metilbenzamida (DEET): Un conocido repelente de insectos con una estructura similar pero diferentes sustituyentes alquilo.
N-Metilbenzamida: Un derivado más simple con un solo grupo metilo en el átomo de nitrógeno.
N-Decilbenzamida: Estructura similar pero carece del grupo metilo en el anillo de benceno.
Unicidad
La N-Decil-2-metilbenzamida es única debido a la presencia de un grupo decilo y un grupo metilo, que confieren propiedades fisicoquímicas específicas. Estos sustituyentes pueden influir en la solubilidad, reactividad y actividad biológica del compuesto, haciéndolo distinto de otros derivados de benzamida.
Propiedades
Número CAS |
58278-20-9 |
|---|---|
Fórmula molecular |
C18H29NO |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
N-decyl-2-methylbenzamide |
InChI |
InChI=1S/C18H29NO/c1-3-4-5-6-7-8-9-12-15-19-18(20)17-14-11-10-13-16(17)2/h10-11,13-14H,3-9,12,15H2,1-2H3,(H,19,20) |
Clave InChI |
AXOFHDKTESVESQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNC(=O)C1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenyl-N'-[(E)-phenylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11987249.png)

![Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11987260.png)
![4-Bromo-2-(7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol](/img/structure/B11987261.png)
![3-(4-bromophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11987273.png)



![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11987299.png)
![4,7,7-trimethyl-N-(4-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11987300.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11987308.png)


![(2E)-5-(4-chlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11987336.png)
